molecular formula C8H17ClN2O2 B2769684 Ethyl piperidin-4-ylcarbamate hydrochloride CAS No. 64951-38-8

Ethyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B2769684
CAS No.: 64951-38-8
M. Wt: 208.69
InChI Key: IGQCSJIZVBFKJX-UHFFFAOYSA-N
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Description

Ethyl piperidin-4-ylcarbamate hydrochloride is a chemical compound with the CAS Number: 64951-38-8 . It has a molecular weight of 208.69 and its IUPAC name is ethyl 4-piperidinylcarbamate hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H . This code provides a specific string of characters that describes the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 208.69 .

Scientific Research Applications

Cytotoxic Effects in Cancer Research

Ethyl piperidin-4-ylcarbamate hydrochloride derivatives have been studied for their cytotoxic effects on cancer cells. For instance, a derivative compound demonstrated significant cytotoxicity against estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB-231 breast cancer cells. This compound is a potent topoisomerase II inhibitor, suggesting its potential application in cancer therapy (Siwek et al., 2012).

Modulation of Glutamate Receptors

Research on derivatives of this compound includes the investigation of their effects on the induction of long-term potentiation in the hippocampus of rats. One experimental drug facilitated glutamatergic transmission in the brain after systemic administration, which significantly increased the degree and duration of long-term potentiation. This suggests its utility in enhancing memory retention and cognitive functions (Stäubli et al., 1994).

Antimuscarinic Activities

A study synthesized and evaluated derivatives of this compound for their binding affinity to muscarinic receptors and antimuscarinic activities. These derivatives exhibited high affinities for M1 and M3 receptors, with significant selectivity for M3 over M2 receptor. This indicates their potential in developing treatments for conditions like urinary urge incontinence with fewer side effects (Naito et al., 1998).

Impurity Identification in Pharmaceutical Analysis

In the context of pharmaceutical analysis, the identification and quantification of impurities in this compound bulk drug were performed. This research is crucial for ensuring the quality and safety of pharmaceutical products containing this compound (Liu et al., 2020).

Role in Antitumor Effects

The metabolite of this compound, SN-38, plays a significant role in the antitumor effect of the prodrug CPT-11. SN-38 is more cytotoxic in vitro than CPT-11 itself, indicating its essential role in the mechanism of action of CPT-11 against tumors (Kawato et al., 1991).

Safety and Hazards

The safety information for Ethyl piperidin-4-ylcarbamate hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl piperidin-4-ylcarbamate hydrochloride, is an important task of modern organic chemistry . This area of research is expected to continue to grow in the future.

Mechanism of Action

Target of Action

Ethyl Piperidin-4-ylcarbamate Hydrochloride is a derivative of Piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to observable effects at the cellular or systemic level.

Biochemical Pathways

Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the pharmacological activities of piperidine derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl N-piperidin-4-ylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQCSJIZVBFKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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